molecular formula C20H22N4O B4850144 N-(4-butylphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide

N-(4-butylphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide

Cat. No. B4850144
M. Wt: 334.4 g/mol
InChI Key: HPZBMAVBRGQYCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-butylphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide, also known as BPTC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BPTC belongs to the class of triazole-based compounds and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of N-(4-butylphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide is not fully understood. However, studies have shown that N-(4-butylphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide inhibits the activity of carbonic anhydrase IX by binding to its active site. Carbonic anhydrase IX plays a crucial role in the pH regulation of cancer cells, and its inhibition by N-(4-butylphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide can lead to the suppression of tumor growth. N-(4-butylphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide has also been found to modulate the activity of various ion channels, including TRPV1 and Kv1.3, which are involved in pain and inflammation.
Biochemical and Physiological Effects:
N-(4-butylphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide has been found to have various biochemical and physiological effects. N-(4-butylphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide has been shown to inhibit the growth of cancer cells by suppressing the activity of carbonic anhydrase IX. N-(4-butylphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide has also been found to have antifungal and antibacterial activities, which can be attributed to its ability to disrupt the cell membrane of microorganisms. Furthermore, N-(4-butylphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

N-(4-butylphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide has various advantages and limitations for lab experiments. N-(4-butylphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide is a potent inhibitor of carbonic anhydrase IX, which makes it a valuable tool for studying the role of this enzyme in cancer cells. N-(4-butylphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide also has antifungal and antibacterial activities, which can be useful for studying the mechanisms of action of antimicrobial agents. However, N-(4-butylphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide has limitations in terms of its solubility and stability, which can affect its bioavailability and efficacy.

Future Directions

There are several future directions for the research on N-(4-butylphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide. One of the future directions is the development of N-(4-butylphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide-based drugs for the treatment of cancer and infectious diseases. Another future direction is the investigation of the mechanism of action of N-(4-butylphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide on various ion channels, which can lead to the development of novel pain and inflammation therapies. Furthermore, the exploration of the structure-activity relationship of N-(4-butylphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide can lead to the discovery of more potent and selective inhibitors of carbonic anhydrase IX.

Scientific Research Applications

N-(4-butylphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide has potential applications in various scientific research fields, including medicinal chemistry, biochemistry, and pharmacology. N-(4-butylphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide has been found to exhibit potent inhibitory activity against various enzymes, including carbonic anhydrase IX, which is overexpressed in many cancer cells. N-(4-butylphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide has also been shown to have antifungal and antibacterial activities and can be used as a potential drug candidate for the treatment of infectious diseases. Furthermore, N-(4-butylphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide has been found to have neuroprotective effects and can be used for the treatment of neurodegenerative diseases.

properties

IUPAC Name

N-(4-butylphenyl)-5-methyl-1-phenyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O/c1-3-4-8-16-11-13-17(14-12-16)21-20(25)19-15(2)24(23-22-19)18-9-6-5-7-10-18/h5-7,9-14H,3-4,8H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPZBMAVBRGQYCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)C2=C(N(N=N2)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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